

3-Methoxy-3-oxopropanoic acid CAS number and molecular formula

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Compound of Interest

Compound Name: 3-Methoxy-3-oxopropanoic acid

Cat. No.: B097156

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An In-depth Technical Guide to 3-Methoxy-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Methoxy-3-oxopropanoic acid**, a versatile reagent in organic synthesis. Also known by synonyms such as Monomethyl Malonate and Methyl Hydrogen Malonate, this compound serves as a critical building block in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides an in-depth look at its synthesis and purification, and outlines its key chemical reactions. A detailed experimental protocol for a representative synthetic application is provided, alongside a workflow diagram for clarity. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Core Data and Properties

3-Methoxy-3-oxopropanoic acid is a dicarboxylic acid monoester.[1] Its unique structure, containing both a carboxylic acid and an ester functional group, makes it a valuable intermediate for the synthesis of more complex molecules.[2]

Property	Value	Reference
CAS Number	16695-14-0	[3]
Molecular Formula	C4H6O4	[3]
Molecular Weight	118.09 g/mol	
IUPAC Name	3-methoxy-3-oxopropanoic acid	
Appearance	Colorless to light yellow clear liquid	
Boiling Point	232.1 °C	
Density	~1.3 g/cm ³	
Purity	>95.0% (T)(qNMR)	

Synthesis and Purification

The industrial synthesis of **3-Methoxy-3-oxopropanoic acid** often involves the selective monohydrolysis of dimethyl malonate. This method is environmentally benign, utilizing water as the primary solvent with a small amount of a volatile co-solvent, and employs inexpensive reagents.[4]

Experimental Protocol: Synthesis from Dimethyl Malonate

This protocol is adapted from a general procedure for the synthesis of monomethyl malonate from dimethyl malonate.

Materials:

- Dimethyl malonate
- Acetonitrile
- Water

- 12M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated aqueous Sodium Chloride (NaCl)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

- 1 L single neck flask with magnetic stirrer
- Ice water bath
- 1 L separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a 1 L single neck flask equipped with a magnetic stirrer, dissolve 158.33 g (1.2 mol) of dimethyl malonate in 10 μ L of acetonitrile.
- Stir the solution for 1 minute and then cool the reaction mixture to 0°C using an ice water bath.
- Add 100 mL of water to the mixture and continue stirring for 30 minutes.
- Once the reaction is complete, acidify the reaction mixture with 150 mL of aqueous 12M HCl in an ice water bath and subsequently saturate with NaCl.
- Using a 1 L separatory funnel, extract the acidified mixture with five 500 mL portions of ethyl acetate.
- Combine the ethyl acetate extracts and wash with 500 mL of saturated aqueous NaCl.
- Dry the ethyl acetate extract with approximately 100 g of anhydrous sodium sulfate.

- After removing the desiccant by gravity filtration, concentrate the ethyl acetate solution using a rotary evaporator.
- Carry out distillation at 2.5 mmHg under reduced pressure and collect the fraction with a boiling point of 91-92 °C to yield monomethyl malonate as a colorless oil.

Expected Yield: Approximately 114.77 g (81%), potentially containing minor impurities of dimethyl malonate and malonic acid.

Purification

For pharmaceutical applications requiring high purity, distillation is the preferred method for large-scale purification. The significant difference in boiling points between dimethyl malonate, monomethyl malonate, and malonic acid allows for efficient separation. Further purification to achieve near 100% purity can be accomplished through techniques such as recrystallization, treatment with activated carbon, or ion exchange chromatography.

Chemical Reactivity and Applications

3-Methoxy-3-oxopropanoic acid is a versatile intermediate in organic synthesis, primarily utilized in the production of pharmaceuticals and agrochemicals.^[5] Its reactivity is centered around the carboxylic acid, the ester, and the acidic α -hydrogen.

Key Reactions:

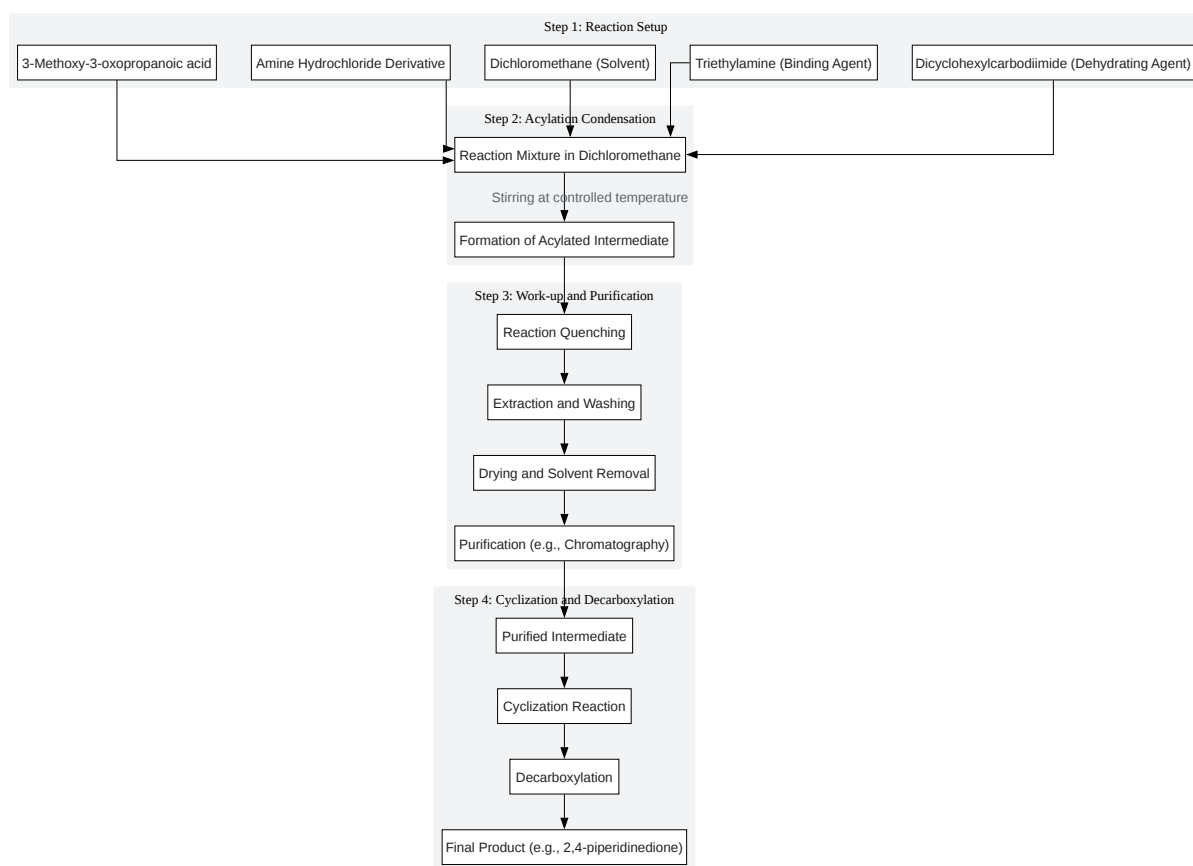
- **Esterification and Transesterification:** The carboxylic acid and ester groups can undergo further esterification or transesterification reactions.^[5]
- **Condensation Reactions:** It participates in condensation reactions to form a wide range of compounds.^[5]
- **Alkylation:** The α -hydrogen is acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in reactions with alkyl halides to produce mono- or di-alkylated products.
- **Oxidation and Reduction:** The compound can be oxidized to corresponding carboxylic acids or ketones, or reduced to alcohols using appropriate reagents.

Application in Pharmaceutical Synthesis

3-Methoxy-3-oxopropanoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of 2,4-piperidinedione, a precursor for drugs like Alosetron Hydrochloride, which is used to treat irritable bowel syndrome (IBS).^[6] It is also utilized in the synthesis of an intermediate for Boceprevir, a Hepatitis C drug.^[6]

Experimental Workflow: Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate using **3-Methoxy-3-oxopropanoic acid**, based on a condensation reaction.



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Caption: Synthetic workflow for a pharmaceutical intermediate.

Biological Relevance

While the specific biological activities of **3-Methoxy-3-oxopropanoic acid** are not extensively documented, its structural similarity to malonic acid suggests potential interactions with biological systems. Malonate is a well-known competitive inhibitor of succinate dehydrogenase, an enzyme crucial for the citric acid cycle and electron transport chain.^[7] Ester derivatives of malonate have been explored as prodrugs to enhance intracellular delivery and protect against cardiac ischemia-reperfusion injury by targeting mitochondrial succinate dehydrogenase.^[8] The derivatives of **3-Methoxy-3-oxopropanoic acid**, due to the presence of methoxy and ketone groups, could potentially exhibit bioactivity and may serve as substrates for various enzymes, thereby influencing metabolic pathways.

Safety Information

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For a complete safety profile, refer to the Material Safety Data Sheet (MSDS) from the supplier.

^[3]

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